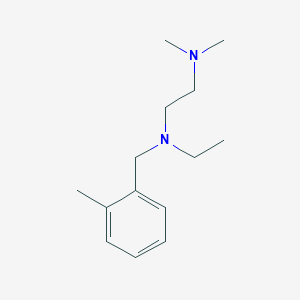
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine, commonly known as 'EDMB', is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EDMB is a chiral compound that belongs to the family of chiral amines. It has a molecular formula of C15H25N3 and a molecular weight of 247.38 g/mol.
Mécanisme D'action
The mechanism of action of EDMB is not fully understood. However, studies have suggested that it may act as a chiral ligand, binding to metal ions and forming complexes that catalyze various reactions. In medicinal chemistry, EDMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of HIV and hepatitis C virus by targeting the viral protease.
Biochemical and Physiological Effects:
EDMB has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the replication of HIV and hepatitis C virus. In catalysis, EDMB has been used as a chiral ligand to catalyze various reactions. In asymmetric synthesis, EDMB has been used as a chiral auxiliary to synthesize various chiral compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EDMB in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. It also has various potential applications in medicinal chemistry, catalysis, and asymmetric synthesis. However, one of the limitations of using EDMB is its low yield, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are various future directions for the study of EDMB. In medicinal chemistry, further studies can be conducted to investigate its potential anticancer, antiviral, and antibacterial activities. In catalysis, further studies can be conducted to investigate its potential as a chiral ligand for various metal catalysts. In asymmetric synthesis, further studies can be conducted to investigate its potential as a chiral auxiliary for the synthesis of various chiral compounds. Additionally, further studies can be conducted to optimize the synthesis method of EDMB to increase its yield.
Méthodes De Synthèse
EDMB can be synthesized using various methods, including the reductive amination of 2-methylbenzylamine with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-methylbenzyl chloride with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a base. The yield of EDMB obtained from these methods ranges from 40 to 60%.
Applications De Recherche Scientifique
EDMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and asymmetric synthesis. In medicinal chemistry, EDMB has been investigated for its anticancer, antiviral, and antibacterial activities. In catalysis, EDMB has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper. In asymmetric synthesis, EDMB has been used as a chiral auxiliary for the synthesis of various chiral compounds.
Propriétés
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(11-10-15(3)4)12-14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDBHCSVYRQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425971 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)
![11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959741.png)

![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)